molecular formula C12H15ClN4O5S2 B1286281 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate CAS No. 1177316-94-7

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate

Cat. No. B1286281
M. Wt: 394.9 g/mol
InChI Key: ZWJMNISGVICZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate is a useful research compound. Its molecular formula is C12H15ClN4O5S2 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate' involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-(3-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide. The resulting compound is then reacted with 2-aminoethanethiol to form 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide. Finally, this compound is reacted with sulfuric acid to form the desired product, 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate.

Starting Materials
3-chlorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, 2-aminoethanethiol, sulfuric acid

Reaction
Step 1: 3-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(3-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one., Step 2: The intermediate from step 1 is reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide., Step 3: The compound from step 2 is reacted with 2-aminoethanethiol to form 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide., Step 4: The compound from step 3 is reacted with sulfuric acid to form the desired product, 4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate.

properties

IUPAC Name

4-(2-aminoethyl)-5-(3-chlorophenyl)-3-oxo-1H-pyrazole-2-carbothioamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS.H2O4S/c13-8-3-1-2-7(6-8)10-9(4-5-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-3,6,16H,4-5,14H2,(H2,15,19);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJMNISGVICZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)N(N2)C(=S)N)CCN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-3-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide sulphate

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